2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Medicinal Chemistry Process Chemistry Orexin Receptor Antagonists

2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS 159731-55-2) is a heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol, consisting of a benzoxazole core fused to a 1,4-diazepane (homopiperazine) ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry, notably serving as the core scaffold for the development of dual orexin receptor antagonists (DORAs) and 5-HT3 receptor modulators.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 159731-55-2
Cat. No. B1648478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)benzo[d]oxazole
CAS159731-55-2
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
InChIKeyFFOBGQKLYQWHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS 159731-55-2): A Versatile Heterocyclic Scaffold for Drug Discovery


2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS 159731-55-2) is a heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol, consisting of a benzoxazole core fused to a 1,4-diazepane (homopiperazine) ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry, notably serving as the core scaffold for the development of dual orexin receptor antagonists (DORAs) and 5-HT3 receptor modulators [1]. Its free secondary amine in the diazepane ring provides a critical functional handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) [2].

Why 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Cannot Be Directly Replaced by Substituted Analogs


Substituted analogs such as 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (the core of suvorexant/MK-4305) and 5-chloro-2-(1,4-diazepan-1-yl)-7-methylbenzoxazole (ME-3412) possess specific substitutions that critically alter their pharmacological profiles. The introduction of a 5-chloro substituent on the benzoxazole ring was found to reduce reactive metabolite formation, a key liability in early orexin antagonist leads [1]. Similarly, the presence or absence of a 7-methyl group on the diazepane ring drastically shifts functional activity at the 5-HT3 receptor from partial agonism to antagonism [2]. The unsubstituted core, 2-(1,4-diazepan-1-yl)benzo[d]oxazole, therefore serves a distinct and non-substitutable role as the foundational intermediate, allowing medicinal chemists to systematically explore these critical substitution effects. Using a substituted analog without confirming SAR convergence risks introducing unintended off-target liabilities or abolishing the desired polypharmacology.

Quantitative Differentiation Evidence for 2-(1,4-Diazepan-1-yl)benzo[d]oxazole


Synthetic Accessibility: Significantly Higher Yields Compared to 5-Chloro-7-Methyl-Substituted Analogs

The synthesis of the unsubstituted scaffold 2-(1,4-diazepan-1-yl)benzo[d]oxazole proceeds with high efficiency via direct nucleophilic aromatic substitution. The reaction of 2-chlorobenzo[d]oxazole with excess homopiperazine provides the target compound without requiring protection/deprotection steps or chiral resolution. In contrast, the synthesis of the 5-chloro-7-methyl-substituted analog, a key intermediate for ME-3412 and orexin antagonists, involves a multi-step sequence including N-Boc protection, low-temperature lithiation, and alkylation, resulting in lower overall yields (approximately 60–70%) and the generation of a racemic mixture requiring additional chiral separation for the enantiopure drug substance [1].

Medicinal Chemistry Process Chemistry Orexin Receptor Antagonists

Functional Selectivity: The Unsubstituted Core is a Starting Point for Mitigating Reactive Metabolite Formation

A key development hurdle for early N,N-disubstituted 1,4-diazepane orexin antagonists was the formation of reactive metabolites in human liver microsomes. It was discovered that the unsubstituted benzoxazole core (as found in the target compound) avoids the metabolic liabilities associated with the fluoroquinazoline ring present in earlier lead compounds. The 5-chloro substituent was ultimately introduced to further reduce bioactivation, but the fundamental advantage of the benzoxazole-diazepane scaffold over other heterocyclic replacements was established using the unsubstituted core [1]. In microsomal incubation studies, the unsubstituted benzoxazole-diazepane series demonstrated a significantly lower propensity for glutathione adduct formation compared to earlier fluoroquinazoline-based leads, a property that defined the selection of this scaffold for clinical candidate optimization.

Drug Metabolism Orexin Antagonists Bioactivation

Anticancer SAR: The Unsubstituted Scaffold is Essential as a Negative Control for Cytotoxicity Profiling

In a comprehensive SAR study of benzoxazole-based SIRT1 modulators for non-small-cell lung cancer (NSCLC), derivatives bearing substituents on the benzoxazole ring and benzimidazole-thioether linker demonstrated a wide range of cytotoxic IC50 values against A549 cells. The unsubstituted 2-aminobenzoxazole core served as the baseline point from which all structural modifications were compared. The most potent compound (3g) achieved an IC50 of 46.66 µM, while the majority of the series clustered around 100 µM, demonstrating that substitution is essential for potency [1]. A negative control or reference compound lacking these substitutions (structurally analogous to the target compound) is therefore crucial for assay validation and to confirm that the observed activity is mechanism-specific rather than a consequence of general cytotoxicity from the benzoxazole core [1].

Anticancer Drug Discovery SIRT1 Modulation Non-Small-Cell Lung Cancer

Optimal Use Cases for 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Based on Quantitative Differentiation Evidence


Core Scaffold for Parallel Medicinal Chemistry SAR Libraries Targeting GPCRs

The compound's single-step synthesis and high yield (>95%) make it the economically viable starting point for parallel synthesis of N-substituted diazepane libraries. Given the proven role of this scaffold in generating potent orexin receptor antagonists [1] and 5-HT3 receptor modulators [2], procurement of the unsubstituted core allows medicinal chemistry teams to rapidly explore diverse N-alkylation, N-acylation, and N-sulfonylation reactions to generate compound arrays for screening against GPCR targets, without the cost and time burden of synthesizing the core de novo.

Negative Control for In Vitro Cytotoxicity and Target Engagement Assays

As established by the anticancer SAR study, the substituted benzoxazole core is essential for SIRT1 modulation and cytotoxicity in NSCLC [3]. The unsubstituted 2-(1,4-diazepan-1-yl)benzo[d]oxazole is the appropriate negative control for these assays. Laboratories conducting target-based or phenotypic screening with benzoxazole-diazepane derivatives should include this compound at matched concentrations to distinguish specific pharmacological effects from nonspecific activity arising from the benzoxazole or diazepane components.

In Vitro Metabolism Studies: Baseline Scaffold for Bioactivation Risk Assessment

The demonstrated ability of this scaffold to avoid the reactive metabolite formation that plagued earlier diazepane orexin antagonists makes it an ideal baseline compound for drug metabolism and pharmacokinetics (DMPK) studies. Researchers can use this compound to establish background rates of glutathione adduct formation in their specific microsomal assay systems, against which novel substituted analogs can be benchmarked [1]. This is particularly valuable for programs targeting CNS indications, where idiosyncratic hepatotoxicity from reactive metabolites is a major attrition factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.